molecular formula C14H11FO B3144511 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone CAS No. 552885-75-3

1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone

Cat. No.: B3144511
CAS No.: 552885-75-3
M. Wt: 214.23 g/mol
InChI Key: ZMYUDBAVUSREBW-UHFFFAOYSA-N
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Description

1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C14H11FO It is a derivative of biphenyl, where a fluorine atom is substituted at the 4’ position and an ethanone group is attached to the 2-yl position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluorobiphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs in a solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone often employs similar Friedel-Crafts acylation techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

    Reduction: Formation of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanol.

    Oxidation: Formation of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)carboxylic acid.

Mechanism of Action

The mechanism of action of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo electrophilic aromatic substitution and other chemical reactions, which can modify its structure and activity. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of 1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(15)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYUDBAVUSREBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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